molecular formula C9H12ClNO B12313642 3-chloro-N-(2-methoxyethyl)aniline

3-chloro-N-(2-methoxyethyl)aniline

Cat. No.: B12313642
M. Wt: 185.65 g/mol
InChI Key: CFIXOGFUZDJYQC-UHFFFAOYSA-N
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Description

3-chloro-N-(2-methoxyethyl)aniline ( 41965-50-8) is an aniline derivative with the molecular formula C 9 H 12 ClNO and a molecular weight of 185.65 g/mol . This compound features both an aniline group and a methoxyethyl side chain, making it a versatile building block (synthon) in organic synthesis and medicinal chemistry research. It is particularly valuable for constructing more complex molecules. The chlorine atom on the aromatic ring offers a site for further functionalization, for instance, via metal-catalyzed cross-coupling reactions. Meanwhile, the side chain can influence the compound's solubility and pharmacokinetic properties. As a substituted aniline, this compound belongs to a class of chemicals frequently utilized in the development of pharmaceutical intermediates and agrochemicals . For example, related chloro-aniline compounds are key intermediates in the synthesis of herbicides such as quinclorac and various active pharmaceutical ingredients (APIs) . This compound is intended for research and development purposes only. For Research Use Only. Not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

3-chloro-N-(2-methoxyethyl)aniline

InChI

InChI=1S/C9H12ClNO/c1-12-6-5-11-9-4-2-3-8(10)7-9/h2-4,7,11H,5-6H2,1H3

InChI Key

CFIXOGFUZDJYQC-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=CC(=CC=C1)Cl

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 3 Chloro N 2 Methoxyethyl Aniline

Reactivity of the Aniline (B41778) Nitrogen

The lone pair of electrons on the secondary amine nitrogen makes it a primary center for nucleophilic reactions. This reactivity is central to the synthesis of a wide array of derivatives.

Amide Formation and Acylation Reactions

The nitrogen atom of 3-chloro-N-(2-methoxyethyl)aniline readily undergoes acylation to form N-substituted amides. This reaction is a cornerstone of N-functionalization and is typically achieved by reacting the aniline with an acylating agent. Common methods include the use of acyl chlorides or carboxylic acids activated by coupling agents.

The reaction with an acyl chloride, such as acetyl chloride, proceeds via nucleophilic acyl substitution. The nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to expel a chloride ion, yielding the corresponding N-acetylated amide. libretexts.org

Alternatively, direct amidation with carboxylic acids can be accomplished using dehydrating coupling agents. Reagents like n-propanephosphonic acid anhydride (B1165640) (T3P) or carbodiimides facilitate the reaction by activating the carboxylic acid, making it susceptible to nucleophilic attack by the aniline nitrogen. organic-chemistry.org These methods are often preferred for their milder conditions and broader substrate scope. nih.gov The general scheme for acylation highlights the versatility of this transformation.

Table 1: Representative Amide Formation Reactions

Reactant 1Reactant 2ConditionsProduct
3-chloro-N-(2-methoxyethyl)anilineAcyl Chloride (R-COCl)Base (e.g., Pyridine, Triethylamine)N-(3-chlorophenyl)-N-(2-methoxyethyl)acetamide
3-chloro-N-(2-methoxyethyl)anilineCarboxylic Acid (R-COOH)Coupling Agent (e.g., T3P, EDC)N-(3-chlorophenyl)-N-(2-methoxyethyl)amide

Note: R represents a generic organic substituent.

Acylation serves not only to create new derivatives but also as a protective strategy in multi-step syntheses. The resulting amide group is less activating towards the aromatic ring than the original amino group, which can be advantageous for controlling selectivity in subsequent reactions like electrophilic aromatic substitution. ucalgary.ca

Diazotization and Transformations of the Diazonium Salt

The classic diazotization reaction involves the treatment of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. organic-chemistry.orgunacademy.com These salts are highly valuable synthetic intermediates, serving as precursors to a multitude of functional groups via reactions like the Sandmeyer or Schiemann reactions. masterorganicchemistry.com

However, 3-chloro-N-(2-methoxyethyl)aniline is a secondary aromatic amine. Its reaction with nitrous acid does not typically yield a stable diazonium salt. Instead, secondary amines react with nitrous acid to form N-nitrosamine derivatives. This occurs through the attack of the nitrogen atom on the nitrosonium ion (NO⁺), followed by deprotonation.

Therefore, direct conversion of the amino group in 3-chloro-N-(2-methoxyethyl)aniline to other functionalities via a diazonium salt intermediate is not a standard or viable synthetic route. Such transformations would necessitate prior chemical modification of the N-(2-methoxyethyl) group to regenerate a primary amine.

N-Functionalization and Derivatization Strategies

Beyond acylation, the nucleophilic nitrogen allows for various other N-functionalization strategies. These methods expand the molecular complexity and allow for the tailoring of the compound's properties.

One common strategy is N-alkylation, though it can be challenging to control on an already secondary amine without over-alkylation. More specific derivatizations can be achieved using reagents that react selectively with the N-H bond. For instance, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base would yield the corresponding sulfonamide.

Furthermore, the amine can participate in reactions involving ring-opening of electrophilic species like epoxides. mdpi.com The nitrogen atom can act as the nucleophile, attacking one of the epoxide carbons and leading to the formation of a β-amino alcohol derivative. Another potential derivatization involves the reaction with isocyanates to form urea (B33335) derivatives.

Reactivity of the Aromatic Ring

The substituents on the benzene (B151609) ring, the N-(2-methoxyethyl)amino group and the chlorine atom, dictate the regioselectivity of substitution reactions on the ring itself.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (SEAr), an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and position of this substitution are governed by the existing substituents.

N-(2-methoxyethyl)amino group (-NHR): This is a powerful activating group due to the ability of the nitrogen's lone pair to donate electron density into the ring through resonance. It strongly directs incoming electrophiles to the ortho and para positions. chemistrysteps.combyjus.com

Chloro group (-Cl): This group is deactivating due to its inductive electron-withdrawing effect. However, through resonance, its lone pairs can donate electron density, making it an ortho, para-director. masterorganicchemistry.com

When both groups are present, the powerful activating effect of the amino group dominates the directing influence. Therefore, electrophilic substitution on 3-chloro-N-(2-methoxyethyl)aniline is expected to occur primarily at the positions ortho and para to the amino group. These positions are C2, C4, and C6.

Table 2: Analysis of Regioselectivity in Electrophilic Aromatic Substitution

PositionRelation to -NHRRelation to -ClPredicted ReactivityRationale
C2orthoorthoLowHighly sterically hindered by both adjacent substituents.
C4paraorthoHighElectronically activated by both groups (para to -NHR, ortho to -Cl). Favorable position.
C5metaparaVery LowMeta to the strongly activating -NHR group.
C6orthometaModerate to HighStrongly activated by the ortho -NHR group. Less sterically hindered than C2.

Based on this analysis, major products from electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions would be the 4- and 6-substituted isomers. The powerful activation by the amino group often necessitates milder reaction conditions to prevent polysubstitution. ucalgary.ca

Nucleophilic Aromatic Substitution at the Chloro Position

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group, such as chlorine, on an aromatic ring by a nucleophile. youtube.com This reaction is fundamentally different from SEAr and generally requires stringent conditions.

The SNAr mechanism typically proceeds through a two-step addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this complex is crucial for the reaction to proceed. Stability is greatly enhanced by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho and/or para to the leaving group. masterorganicchemistry.com

In the case of 3-chloro-N-(2-methoxyethyl)aniline, the ring lacks strong electron-withdrawing groups. In fact, it possesses a powerful electron-donating group (the amino group). This group increases the electron density of the ring, destabilizing the negative charge of the required Meisenheimer complex and thus making the ring resistant to nucleophilic attack. Consequently, the direct displacement of the chlorine atom by common nucleophiles under standard SNAr conditions is highly unfavorable and not a synthetically viable reaction.

Halogen-Dance and Rearrangement Processes

The "halogen dance" is a base-catalyzed intramolecular reaction where a halogen atom migrates to a different position on an aromatic ring. chemeurope.comrsc.org This rearrangement typically proceeds through an aryl carbanion intermediate. chemeurope.com While specific studies on the halogen-dance reaction of 3-chloro-N-(2-methoxyethyl)aniline are not extensively documented in the provided results, the general principles of this reaction type can be applied to understand its potential behavior.

In a hypothetical scenario, treatment of 3-chloro-N-(2-methoxyethyl)aniline with a strong base could lead to deprotonation of the aromatic ring, forming a carbanion. The stability of this carbanion and the reaction conditions would dictate the likelihood and outcome of a subsequent halogen migration. It is a known phenomenon in various halogenated aromatic compounds. rsc.orgclockss.org For instance, the rearrangement of 1,2,4-tribromobenzene (B129733) to 1,3,5-tribromobenzene (B165230) in the presence of a strong base is a classic example of this process. chemeurope.com

Rearrangement processes, in a broader sense, can also involve the N-alkylaniline structure itself. Under certain conditions, such as acid catalysis, N-alkylanilines can undergo rearrangements, although specific examples involving the methoxyethyl group are not detailed in the search results.

Reactivity of the Methoxyethyl Side Chain

The methoxyethyl side chain introduces an ether linkage and an ethyl group, both of which have characteristic reactivities.

Ether Cleavage Reactions

Ethers are generally stable but can be cleaved under strongly acidic conditions, typically with strong hydrohalic acids like HBr and HI. masterorganicchemistry.comopenstax.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. youtube.com Depending on the structure of the ether, the cleavage can follow either an S(_N)1 or S(_N)2 mechanism. openstax.orgvaia.com

For the methoxyethyl side chain of 3-chloro-N-(2-methoxyethyl)aniline, the ether is a primary ether. Cleavage would likely proceed through an S(_N)2 mechanism, where the halide ion attacks the less sterically hindered carbon. openstax.org

Table 1: Predicted Products of Ether Cleavage of 3-chloro-N-(2-methoxyethyl)aniline with Strong Acid (HX)

ReactantReagentPredicted Products
3-chloro-N-(2-methoxyethyl)anilineHI (aq)3-chloro-N-(2-hydroxyethyl)aniline and methyl iodide
3-chloro-N-(2-methoxyethyl)anilineHBr (aq)3-chloro-N-(2-hydroxyethyl)aniline and methyl bromide

This table is based on general principles of ether cleavage reactions.

Hydrogen Bond Donor/Acceptor Capabilities

The 3-chloro-N-(2-methoxyethyl)aniline molecule possesses both hydrogen bond donor and acceptor sites. The secondary amine group (-NH-) can act as a hydrogen bond donor. The oxygen atom of the methoxy (B1213986) group and the nitrogen atom of the amine can both act as hydrogen bond acceptors. These capabilities can influence the molecule's physical properties, such as boiling point and solubility, as well as its interactions with other molecules and solvents.

Mechanistic Studies of Key Reactions Involving 3-chloro-N-(2-methoxyethyl)aniline

Detailed mechanistic studies specifically for 3-chloro-N-(2-methoxyethyl)aniline are not available in the provided search results. However, we can infer potential reaction mechanisms based on the functional groups present.

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways and transition states for reactions involving this molecule would require computational chemistry studies and detailed experimental analysis. For instance, in a potential halogen-dance reaction, computational modeling could help identify the most stable carbanion intermediates and the energy barriers for the halogen migration. Similarly, for ether cleavage, the transition state for the S(_N)2 attack of the halide ion could be modeled to understand the reaction kinetics.

Without specific experimental data, any discussion on reaction pathways and transition states remains speculative and based on general principles of organic chemistry.

Role of Solvents and Catalysts in Reaction Kinetics and Thermodynamics

The synthesis of 3-chloro-N-(2-methoxyethyl)aniline, and its subsequent reactions, are significantly influenced by the choice of solvents and catalysts. These components can dramatically affect reaction rates (kinetics) and the position of chemical equilibrium (thermodynamics) by stabilizing reactants, transition states, or products to different extents.

The N-alkylation of anilines, a fundamental process for synthesizing compounds like 3-chloro-N-(2-methoxyethyl)aniline, has been studied in various solvent systems. The polarity, proticity, and coordinating ability of the solvent play crucial roles. For instance, in the N-alkylation of anilines, a switch from a nonpolar solvent like toluene (B28343) to a polar aprotic solvent like dimethylformamide (DMF) can alter the reaction pathway and product distribution. A study on the N-alkylation of anilines with benzyl (B1604629) alcohol demonstrated that using o-xylene (B151617) as a solvent required a specific ratio of reactants to achieve high conversion and selectivity. researchgate.net In some cases, solvent-free conditions have been employed, particularly in conjunction with robust catalysts. nih.govacs.org

Ionic liquids have emerged as "green" alternatives to volatile organic solvents in aniline alkylation. psu.edu They can enhance reaction rates and, crucially, improve selectivity for mono-alkylation over di-alkylation, a common side reaction in these syntheses. psu.edu The choice of ionic liquid can be tuned to optimize the reaction outcome.

The selection of a catalyst is equally critical. For the N-alkylation of anilines with alcohols, transition metal catalysts are often employed. These catalysts operate via a "borrowing hydrogen" or "auto-transfer hydrogen" mechanism. researchgate.net In this process, the catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde or ketone, which then reacts with the amine to form an imine. The catalyst then returns the hydrogen to the imine, reducing it to the final N-alkylated amine. Various metal complexes, including those based on iridium, ruthenium, cobalt, and copper, have proven effective. nih.govresearchgate.netrsc.org

For example, nitrile-modified N-heterocyclic carbene (NHC) complexes of Iridium(III) and Ruthenium(II) have been shown to be effective catalysts for the N-alkylation of anilines with alcohols. nih.govacs.org The electronic and steric properties of the ligands attached to the metal center can be fine-tuned to optimize catalytic activity and selectivity. The data below illustrates the optimization of reaction conditions for the N-alkylation of aniline with benzyl alcohol using an NHC-Ir(III) catalyst.

EntryCatalyst (mol%)Base (1.5 equiv.)Temperature (°C)Time (h)Conversion (%)
1[IrCl₂Cp]₂ (1.0)tBuOK12020>99
2[IrCl₂Cp]₂ (0.5)tBuOK12024>99
32b (1.0)tBuOK12020>99
42b (0.5)tBuOK12024>99
52b (1.0)None1202010
62b (1.0)tBuOK1002075

Data adapted from a study on NHC-Ir(III) and NHC-Ru(II) catalyzed N-alkylation. nih.govacs.org

This table demonstrates that the reaction proceeds to high conversion in the presence of a base (tBuOK) and that the catalyst is effective even at lower loadings, albeit requiring longer reaction times. The solvent in these optimized reactions was omitted, showcasing a solvent-free approach. nih.govacs.org

Furthermore, heterogeneous catalysts, such as a cobalt catalyst supported on a metal-organic framework (MOF), have been developed for the N-alkylation of anilines. rsc.org These offer the advantage of easy separation from the reaction mixture and potential for recycling, contributing to more sustainable chemical processes. rsc.org In a different approach, a Cu-Mo/TiO₂ photocatalyst has been used for the N-alkylation of amines with alcohols at room temperature under UV irradiation, highlighting the diverse catalytic strategies available. researchgate.net

Isotopic Labeling Experiments in Mechanistic Analysis

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing invaluable insights into reaction mechanisms. wikipedia.org This is achieved by replacing an atom in a reactant with one of its heavier, non-radioactive (stable) isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). wikipedia.orgslideshare.net The position of the isotopic label in the products is then determined using techniques like mass spectrometry or NMR spectroscopy.

While no specific isotopic labeling studies have been reported for 3-chloro-N-(2-methoxyethyl)aniline, the principles of this method can be applied to understand its formation and reactivity. For instance, in the N-alkylation of 3-chloroaniline (B41212) with 2-methoxyethanol (B45455) to form the title compound, one could use 2-methoxyethanol labeled with deuterium at specific positions.

Hypothetical Isotopic Labeling Study for the Formation of 3-chloro-N-(2-methoxyethyl)aniline:

To elucidate the "borrowing hydrogen" mechanism in a metal-catalyzed N-alkylation, the following labeling experiment could be designed:

Reactants: 3-chloroaniline and 2-methoxyethanol-1,1-d₂ (CH₃OCH₂CD₂OH).

Analysis: The distribution of deuterium in the product, 3-chloro-N-(2-methoxyethyl-1,1-d₂)aniline, and any recovered starting materials or byproducts would be analyzed by mass spectrometry and ¹H NMR.

If the reaction proceeds via the borrowing hydrogen mechanism, the deuterium atoms would be expected to remain on the carbon adjacent to the nitrogen in the final product. The observation of deuterium scrambling or its presence in other molecules could suggest alternative or competing reaction pathways.

Isotopic labeling can also be used to probe the mechanism of other reactions involving anilines. For example, ¹⁵N-labeled aniline has been used to study copper-catalyzed reactions, confirming the involvement of a copper-nitrene intermediate through ESI-HRMS analysis. researchgate.net Similarly, a ¹⁵N-labeled version of 3-chloro-N-(2-methoxyethyl)aniline could be synthesized and used to investigate its metabolic pathways or its role in subsequent chemical transformations.

The kinetic isotope effect (KIE) is another important aspect of isotopic labeling. By comparing the rate of a reaction with a labeled reactant to the rate with an unlabeled reactant, one can determine if the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. This provides crucial information about the transition state of the reaction.

Advanced Spectroscopic and Structural Elucidation of 3 Chloro N 2 Methoxyethyl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the covalent framework of organic molecules in solution. For 3-chloro-N-(2-methoxyethyl)aniline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential for the complete assignment of its proton (¹H) and carbon (¹³C) chemical shifts.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

The ¹H NMR spectrum of 3-chloro-N-(2-methoxyethyl)aniline is predicted to exhibit distinct signals for the aromatic protons, the methylene (B1212753) groups of the N-(2-methoxyethyl) side chain, the methoxy (B1213986) group, and the amine proton. The aromatic region is expected to show complex splitting patterns due to the meta-substitution of the chloro and N-alkoxyamine groups. Specifically, one would anticipate a triplet-like signal for the proton at C5, a doublet of doublets for the proton at C6, a singlet-like signal for the proton at C2, and a doublet of doublets for the proton at C4. The aliphatic region would contain two triplets corresponding to the two methylene groups of the ethyl chain, and a singlet for the methoxy protons.

The ¹³C NMR spectrum provides information on the number of unique carbon environments. For 3-chloro-N-(2-methoxyethyl)aniline, nine distinct carbon signals are expected. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating character of the substituted amino group.

To definitively assign these signals, 2D NMR experiments are indispensable:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 3-chloro-N-(2-methoxyethyl)aniline, COSY would show correlations between the adjacent methylene protons of the ethyl group (-CH₂-CH₂-), and among the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each protonated carbon by linking the previously assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range (typically 2-3 bonds) correlations between protons and carbons. HMBC is crucial for piecing together the molecular skeleton. For instance, correlations from the methylene protons adjacent to the nitrogen to the aromatic carbons (C1, C2, and C6) would confirm the N-alkylation site. Similarly, correlations from the aromatic protons to neighboring carbons would solidify the substitution pattern on the benzene (B151609) ring.

Predicted ¹H and ¹³C NMR Data for 3-chloro-N-(2-methoxyethyl)aniline:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations (Proton → Carbon)
H-26.65 (t, J=2.1 Hz)C-2: 111.8C-4, C-6, C-1'
H-46.55 (ddd, J=8.1, 2.2, 0.9 Hz)C-4: 112.9C-2, C-5, C-6
H-57.05 (t, J=8.1 Hz)C-5: 130.5C-1, C-3, C-4, C-6
H-66.60 (ddd, J=7.9, 1.8, 0.9 Hz)C-6: 117.0C-2, C-4, C-1'
N-H~4.0 (br s)-C-1, C-1'
H-1'3.35 (t, J=5.5 Hz)C-1': 44.5C-1, C-2', OCH₃
H-2'3.58 (t, J=5.5 Hz)C-2': 70.0C-1', OCH₃
OCH₃3.33 (s)OCH₃: 59.0C-2'
C-1-C-1: 149.5-
C-3-C-3: 135.0-

Conformational Analysis via NMR Spectroscopic Data

The flexibility of the N-(2-methoxyethyl) side chain introduces the possibility of different conformations. NMR spectroscopy, particularly through the analysis of nuclear Overhauser effects (NOEs) and coupling constants, can provide insights into the preferred solution-state conformation. NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-space proximities between protons. For instance, NOEs between the aromatic protons and the protons of the ethyl chain could indicate a folded conformation where the side chain is positioned over the aromatic ring.

Furthermore, variable temperature NMR studies can be employed to investigate the dynamics of conformational exchange. Changes in the NMR spectra as a function of temperature can provide information on the energy barriers between different conformers. The study of related N-substituted anilines has shown that the conformational preferences can be influenced by solvent polarity and intramolecular interactions, such as hydrogen bonding.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of fragmentation patterns, which in turn can confirm the structure of a compound and its derivatives.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental composition of 3-chloro-N-(2-methoxyethyl)aniline. By providing highly accurate mass measurements (typically to within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For 3-chloro-N-(2-methoxyethyl)aniline (C₉H₁₂ClNO), the expected exact mass of the molecular ion [M]⁺˙ would be calculated and compared to the experimentally determined value, providing strong evidence for its chemical formula. The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺˙ and [M+2]⁺˙ peaks.

Tandem Mass Spectrometry (MS/MS) for Elucidating Derivative Structures

Tandem mass spectrometry (MS/MS) is an invaluable tool for structural elucidation, especially for identifying unknown derivatives. In an MS/MS experiment, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule's structure.

For protonated 3-chloro-N-(2-methoxyethyl)aniline, [M+H]⁺, several key fragmentation pathways can be predicted based on the fragmentation of related N-alkylanilines and chloroanilines:

Alpha-cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a common fragmentation pathway for N-alkylated anilines. This would result in the loss of a methoxyethyl radical or a related neutral species.

Cleavage of the N-C(ethyl) bond: This would lead to the formation of a 3-chloroanilinium ion.

Loss of the methoxy group: Fragmentation of the ether linkage could lead to the loss of a methoxy radical or methanol.

Loss of HCl: Elimination of hydrogen chloride from the aromatic ring is another possible fragmentation pathway.

By analyzing the MS/MS spectra of potential derivatives, one can identify modifications to the parent structure based on shifts in the fragment ion masses.

Predicted Key Mass Spectral Fragments for 3-chloro-N-(2-methoxyethyl)aniline:

m/z Proposed Fragment Fragmentation Pathway
185/187[M]⁺˙Molecular ion
127/129[ClC₆H₄NH₂]⁺˙Loss of the 2-methoxyethyl group
154/156[M - OCH₃]⁺Loss of the methoxy group
140/142[M - C₂H₅O]⁺Cleavage of the ethyl-oxygen bond

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

The IR spectrum of 3-chloro-N-(2-methoxyethyl)aniline is expected to show characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, C-N stretching, C-O stretching of the ether, and C-Cl stretching.

Predicted Key IR and Raman Bands for 3-chloro-N-(2-methoxyethyl)aniline:

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H stretch3400-3300 (medium, sharp)Weak
Aromatic C-H stretch3100-3000 (medium)Strong
Aliphatic C-H stretch3000-2850 (strong)Strong
Aromatic C=C stretch1600-1450 (medium-strong)Strong
N-H bend1580-1550 (medium)Weak
C-O stretch (ether)1150-1085 (strong)Medium
C-N stretch1340-1250 (medium)Medium
C-Cl stretch800-600 (strong)Strong

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The aromatic ring vibrations and the C-Cl stretch are expected to give rise to strong signals in the Raman spectrum. The combination of IR and Raman data allows for a more complete characterization of the vibrational modes of the molecule.

Vibrational Analysis of Key Functional Groups

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the key functional groups within a molecule and probing their local chemical environment. For 3-chloro-N-(2-methoxyethyl)aniline, the vibrational spectrum is dominated by modes associated with the N-H, C-Cl, C-O, and aromatic C-H and C=C bonds.

N-H Stretching and Bending: The N-H stretching vibration in secondary amines like 3-chloro-N-(2-methoxyethyl)aniline typically appears as a single, relatively weak band in the 3300-3500 cm⁻¹ region. Its precise position and width are sensitive to hydrogen bonding interactions. In a non-polar solvent or the gas phase, a sharper band is expected, while in the condensed phase or in protic solvents, this band will broaden and shift to lower wavenumbers due to intermolecular hydrogen bonding. The N-H bending vibration is expected to be observed in the 1580-1650 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration for chloro-substituted benzenes typically appears in the range of 600-800 cm⁻¹. The exact frequency can be influenced by the substitution pattern on the aromatic ring.

C-O and C-N Stretching: The ether C-O-C stretching vibrations are expected to produce strong bands in the 1000-1300 cm⁻¹ region. Specifically, an asymmetric C-O-C stretching mode is anticipated around 1250 cm⁻¹, while a symmetric stretch would appear at a lower frequency. The aromatic C-N stretching vibration is typically observed in the 1250-1380 cm⁻¹ range.

A comparative analysis with related chloroaniline derivatives provides further insight. Theoretical studies on various chloroaniline isomers using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level have shown good correlation with experimental data. arxiv.org For instance, the experimental and calculated vibrational frequencies for meta-chloroaniline, a closely related primary amine, show characteristic bands for N-H stretching, N-H bending, and C-Cl vibrations.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for m-Chloroaniline arxiv.org

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
N-H Asymmetric Stretch34823607
N-H Symmetric Stretch33983434
N-H Bending16151620
C-Cl Stretch671671

Data from theoretical calculations on chloroaniline derivatives. arxiv.org

For 3-chloro-N-(2-methoxyethyl)aniline, the N-H stretching frequency would be a single band, unlike the symmetric and asymmetric stretches seen in the primary amine, m-chloroaniline.

Investigation of Intermolecular Interactions

The N-(2-methoxyethyl) side chain of the title compound introduces the potential for various intermolecular interactions, primarily hydrogen bonding. The secondary amine proton (N-H) can act as a hydrogen bond donor, while the nitrogen and the ether oxygen atoms can act as hydrogen bond acceptors.

The presence and strength of these hydrogen bonds can be inferred from vibrational spectroscopy. A shift of the N-H stretching band to lower frequency (a red shift) and an increase in its bandwidth are classic indicators of hydrogen bond formation. In the solid state or in concentrated solutions, it is expected that intermolecular N-H···N or N-H···O hydrogen bonds will be significant.

Studies on related systems, such as N-(2-phenylethyl)nitroaniline derivatives, have utilized X-ray crystallography to confirm the presence of intermolecular N-H···O hydrogen bonds, which link molecules into dimers. nih.gov While no crystal structure is currently available for 3-chloro-N-(2-methoxyethyl)aniline, similar hydrogen bonding motifs are anticipated to play a crucial role in its solid-state packing. The presence of the ether oxygen in the methoxyethyl group provides an additional site for hydrogen bonding, potentially leading to more complex supramolecular architectures compared to simple N-alkylanilines.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Studies and Electronic Structure Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule and provides valuable information about its conjugated system and the influence of substituents. The UV-Vis spectrum of an aniline (B41778) derivative typically displays two main absorption bands originating from π→π* transitions within the benzene ring.

The primary absorption band (E2-band) is usually observed at shorter wavelengths (around 230-250 nm), while a secondary band (B-band) appears at longer wavelengths (around 280-300 nm). The positions and intensities of these bands are sensitive to the nature and position of substituents on the aromatic ring.

For 3-chloro-N-(2-methoxyethyl)aniline, the chlorine atom, being an ortho-para directing deactivator, and the N-alkoxyethyl group, an ortho-para directing activator, will both influence the electronic transitions. The UV-Vis spectrum of the parent compound, aniline, in ethanol (B145695) shows absorption maxima at approximately 230 nm and 280 nm. nist.gov For 3-chloroaniline (B41212), these bands are slightly red-shifted due to the presence of the chlorine atom. nist.gov

Table 2: UV-Vis Absorption Maxima (λmax) for Aniline and its Derivatives in Solution

CompoundSolventλmax,1 (nm)λmax,2 (nm)
AnilineEthanol~230~280
3-ChloroanilineEthanol~240~290

Data compiled from various sources. nist.govnist.gov

It is anticipated that the UV-Vis spectrum of 3-chloro-N-(2-methoxyethyl)aniline will exhibit similar absorption bands, likely with a further slight red-shift compared to 3-chloroaniline due to the electron-donating effect of the substituted amino group.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While the crystal structure of 3-chloro-N-(2-methoxyethyl)aniline itself is not publicly available, X-ray crystallography remains the definitive method for elucidating the three-dimensional arrangement of atoms in the solid state for its derivatives. This technique provides precise information on bond lengths, bond angles, and torsional angles, as well as detailing the intermolecular interactions that govern the crystal packing.

For instance, the crystal structures of derivatives of N-(1-arylethyl)-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides have been determined, revealing detailed information about their molecular conformations and hydrogen bonding patterns. mdpi.com In one such derivative, the crystal packing was stabilized by N-H···O hydrogen bonds, forming centrosymmetric dimers. mdpi.com Similarly, studies on Nα-aroyl-N-aryl-phenylalanine amides have shown how subtle changes in substitution can lead to different polymorphic forms with distinct hydrogen bonding networks. mdpi.com

These examples underscore the power of X-ray crystallography in providing unambiguous structural proof and a deep understanding of the supramolecular chemistry of complex organic molecules. The synthesis and crystallographic analysis of derivatives of 3-chloro-N-(2-methoxyethyl)aniline would be a crucial step in fully characterizing this class of compounds, offering insights into their solid-state properties and potential applications.

Computational and Theoretical Investigations of 3 Chloro N 2 Methoxyethyl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of a molecule, which in turn dictate its reactivity and spectroscopic behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For a molecule like 3-chloro-N-(2-methoxyethyl)aniline, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G(d,p), can be employed to determine key electronic properties.

These studies can predict the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For similar aromatic amines, the HOMO is typically localized on the aniline (B41778) ring and the nitrogen atom, while the LUMO is distributed over the aromatic system. The presence of the electron-withdrawing chlorine atom and the electron-donating methoxyethyl group influences the electronic distribution and, consequently, the reactivity of the molecule.

Excited state calculations, often performed using Time-Dependent DFT (TD-DFT), can provide insights into the molecule's photophysical properties, such as its UV-Vis absorption spectra. These calculations help in understanding the nature of electronic transitions, for instance, π → π* transitions within the aromatic ring and n → π* transitions involving the lone pairs on the nitrogen and oxygen atoms.

Illustrative Data from a Hypothetical DFT Study on 3-chloro-N-(2-methoxyethyl)aniline:

ParameterIllustrative ValueSignificance
HOMO Energy-5.8 eVIndicates the electron-donating ability.
LUMO Energy-1.2 eVIndicates the electron-accepting ability.
HOMO-LUMO Gap4.6 eVSuggests moderate chemical reactivity and stability.
Dipole Moment2.5 DReflects the overall polarity of the molecule.

Note: The values in this table are illustrative and based on typical results for similar aniline derivatives. They are not from a specific study on 3-chloro-N-(2-methoxyethyl)aniline.

Quantum chemical calculations are also invaluable for predicting spectroscopic data, which can aid in the structural elucidation of the compound.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. By comparing the calculated shifts with experimental data, the accuracy of the computed molecular structure can be validated. Discrepancies between calculated and experimental shifts can also provide insights into solvent effects and conformational dynamics.

Vibrational Frequencies: The infrared (IR) and Raman spectra of 3-chloro-N-(2-methoxyethyl)aniline can be simulated by calculating its vibrational frequencies. These calculations help in assigning the observed vibrational bands to specific functional groups and modes of vibration within the molecule, such as the C-Cl stretching, N-H bending, and C-O stretching modes.

Illustrative Predicted Vibrational Frequencies for Key Functional Groups:

Functional GroupVibrational ModeIllustrative Calculated Frequency (cm-1)
C-ClStretching700 - 800
C-N (aliphatic)Stretching1100 - 1200
C-O-CAsymmetric Stretching1120 - 1180
Aromatic C=CStretching1450 - 1600
N-HBending1500 - 1600

Note: These are illustrative frequency ranges and would be specifically calculated for the molecule of interest in a dedicated computational study.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of 3-chloro-N-(2-methoxyethyl)aniline over time. These simulations provide a detailed picture of the molecule's conformational flexibility and its interactions with solvent molecules. The methoxyethyl side chain can adopt various conformations, and MD simulations can help identify the most stable conformers and the energy barriers between them.

Furthermore, by simulating the molecule in a solvent box (e.g., water or an organic solvent), the influence of the solvent on the molecular structure and dynamics can be investigated. This includes the formation of hydrogen bonds and other non-covalent interactions, which can significantly affect the molecule's properties and reactivity.

Reaction Mechanism Modeling and Energy Barrier Calculations

Theoretical modeling is a powerful tool for investigating the mechanisms of chemical reactions involving 3-chloro-N-(2-methoxyethyl)aniline. For instance, in the synthesis of this compound or its subsequent reactions, computational methods can be used to map out the potential energy surface of the reaction.

By calculating the structures and energies of reactants, transition states, and products, the reaction pathway can be elucidated. The energy barrier, or activation energy, for each step can be determined, providing insights into the reaction kinetics. This information is crucial for optimizing reaction conditions to improve yields and minimize byproducts.

Structure-Reactivity Relationships Through Computational Analysis

By systematically modifying the structure of 3-chloro-N-(2-methoxyethyl)aniline in silico (e.g., by changing the substituent on the aniline ring or altering the side chain) and calculating the resulting electronic and structural properties, quantitative structure-activity relationships (QSAR) can be developed.

Computational analysis can reveal how changes in parameters like the HOMO-LUMO gap, electrostatic potential, and steric hindrance correlate with the molecule's reactivity in a particular class of reactions. This understanding is fundamental for the rational design of new molecules with desired properties.

In Silico Design of Novel Derivatives and Reaction Pathways

The insights gained from computational studies can be leveraged for the in silico design of novel derivatives of 3-chloro-N-(2-methoxyethyl)aniline with enhanced or specific properties. For example, if the goal is to design a derivative with higher reactivity towards a specific electrophile, substituents can be computationally screened to identify those that would increase the HOMO energy and decrease the HOMO-LUMO gap.

Similarly, novel synthetic pathways can be explored computationally. By modeling different reaction conditions and catalytic systems, it may be possible to identify more efficient or environmentally benign routes for the synthesis of 3-chloro-N-(2-methoxyethyl)aniline and its derivatives.

Role of 3 Chloro N 2 Methoxyethyl Aniline As an Intermediate in Complex Organic Synthesis

Precursor in the Synthesis of N-Heterocyclic Compounds

The aniline (B41778) moiety within 3-chloro-N-(2-methoxyethyl)aniline is a cornerstone for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. These ring systems are prevalent in pharmaceuticals, agrochemicals, and materials science.

While specific examples detailing the use of 3-chloro-N-(2-methoxyethyl)aniline in the synthesis of pyrroles, indoles, and quinolines are not extensively documented in publicly available literature, its chemical nature as a substituted aniline makes it a suitable candidate for established synthetic methodologies.

Pyrroles: The Paal-Knorr synthesis is a classical and widely used method for preparing pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.orgresearchgate.net The amino group of 3-chloro-N-(2-methoxyethyl)aniline can act as the nitrogen source in this reaction, leading to the formation of a highly substituted N-arylpyrrole. The reaction is often catalyzed by acid and proceeds through the formation of a hemiaminal followed by cyclization and dehydration.

Indoles: The Fischer indole (B1671886) synthesis is a cornerstone of indole chemistry, involving the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. While 3-chloro-N-(2-methoxyethyl)aniline is not a hydrazine (B178648), it can be converted to the corresponding hydrazine derivative, which can then participate in this cyclization to form a substituted indole. Other methods, such as the palladium-catalyzed cyclization of 2-alkynylanilines, also offer a potential route where 3-chloro-N-(2-methoxyethyl)aniline could be a precursor. organic-chemistry.org

Quinolines: Several named reactions are available for the synthesis of the quinoline (B57606) scaffold from anilines. The Combes quinoline synthesis, for instance, involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst. wikipedia.org The reaction of 3-chloro-N-(2-methoxyethyl)aniline with a suitable β-diketone would be expected to yield a 2,4-substituted quinoline. The regioselectivity of the cyclization can be influenced by the substituents on the aniline ring. wikipedia.org Another versatile method is the Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. Furthermore, ruthenium-catalyzed reactions of anilines with trialkylamines can also produce quinolines. lookchemmall.com

Table 1: General Conditions for Pyrrole, Indole, and Quinoline Synthesis from Anilines

Heterocycle Synthetic Method Typical Reagents Catalyst/Conditions
Pyrrole Paal-Knorr Synthesis 1,4-Dicarbonyl compound Acid catalyst (e.g., p-TsOH), Heat
Indole Fischer Indole Synthesis Aldehyde or Ketone (after conversion of aniline to hydrazine) Acid catalyst (e.g., H₂SO₄, ZnCl₂)
Quinoline Combes Synthesis β-Diketone Strong acid (e.g., H₂SO₄)
Quinoline Friedländer Synthesis Compound with α-methylene ketone Base or Acid catalyst, Heat

The synthesis of pyrimidines and quinazolines frequently employs aniline derivatives as key starting materials.

Pyrimidines: The Biginelli reaction, a one-pot three-component synthesis, can produce dihydropyrimidines, which can be subsequently oxidized to pyrimidines. While typically using urea (B33335), anilines can be incorporated in related multicomponent reactions. A more direct approach involves the condensation of N-aryl amides with nitriles, which can be facilitated by reagents like trifluoromethanesulfonic anhydride (B1165640) and 2-chloropyridine. nih.gov This suggests that 3-chloro-N-(2-methoxyethyl)aniline could be first acylated and then subjected to cyclization with a nitrile to form a substituted pyrimidine (B1678525).

Quinazolines: Quinazolines are bicyclic heterocycles containing a benzene (B151609) ring fused to a pyrimidine ring. A common synthetic route involves the reaction of anthranilic acid derivatives with formamide (B127407) or the cyclization of 2-aminobenzonitriles with various reagents. organic-chemistry.org Anilines like 3-chloro-N-(2-methoxyethyl)aniline can be utilized in reactions with 2-aminobenzoic acids or their derivatives. For example, copper-catalyzed reactions of anilines with 2-halobenzoic acids followed by cyclization with a nitrogen source can afford quinazolinones. nih.gov Additionally, various transition-metal-catalyzed methods have been developed for the synthesis of quinazolines from anilines and other simple precursors. organic-chemistry.org

Table 2: Synthetic Routes to Pyrimidines and Quinazolines from Aniline Precursors

Heterocycle Synthetic Approach Key Reagents Catalyst/Conditions
Pyrimidine Condensation of N-aryl amides Nitrile, Activating agent Tf₂O, 2-chloropyridine
Quinazoline From 2-aminobenzonitriles Aldehydes, Arylboronic acids Palladium catalyst

Building Block for Amide and Urea Derivatives

The nucleophilic secondary amine in 3-chloro-N-(2-methoxyethyl)aniline is readily available for the formation of amide and urea linkages, which are fundamental in many biologically active molecules and polymers.

Amide Derivatives: Amide bonds can be formed by reacting 3-chloro-N-(2-methoxyethyl)aniline with carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides. A wide variety of coupling reagents, including carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) salts, can be employed to facilitate the reaction with carboxylic acids under mild conditions. nih.gov

Urea Derivatives: The synthesis of urea derivatives from 3-chloro-N-(2-methoxyethyl)aniline can be achieved through several methods. The most direct approach involves reaction with an isocyanate. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI), generates an intermediate that can then react with another amine to form an unsymmetrical urea. nih.govorganic-chemistry.org The Hofmann rearrangement of an amide derived from 3-chloro-N-(2-methoxyethyl)aniline could also produce an isocyanate intermediate, which can be trapped by an amine to yield a urea derivative. organic-chemistry.org

Table 3: Synthesis of Amide and Urea Derivatives

Derivative Method Reagents Key Features
Amide Acylation Acid chloride, Anhydride Direct reaction, often with a base
Amide Peptide Coupling Carboxylic acid, Coupling agent (e.g., EDC) Mild conditions, broad substrate scope
Urea From Isocyanate Isocyanate Direct addition reaction

Intermediate in the Synthesis of Chiral Compounds via Asymmetric Transformations

The synthesis of single-enantiomer compounds is of paramount importance in the pharmaceutical industry. While no specific examples of asymmetric transformations involving 3-chloro-N-(2-methoxyethyl)aniline are prominently reported, its structure lends itself to potential applications in this area. Aniline derivatives are often used as precursors for chiral ligands or can be resolved into their enantiomers if a chiral center is present or introduced. The secondary amine of 3-chloro-N-(2-methoxyethyl)aniline could be a site for the introduction of a chiral auxiliary, which could then direct stereoselective reactions on other parts of the molecule. Following the desired transformation, the auxiliary can be removed, yielding a chiral product.

Utilization in Metal-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The chloro-substituted aromatic ring of 3-chloro-N-(2-methoxyethyl)aniline is a suitable handle for such transformations. While aryl chlorides are generally less reactive than bromides or iodides, advances in catalyst design, particularly with palladium and nickel, have enabled their efficient use.

Furthermore, the aniline nitrogen itself can be activated for cross-coupling. For example, anilines can be converted to aryltrimethylammonium salts, which then readily participate in nickel-catalyzed Suzuki cross-coupling reactions with boronic acids to form C-C bonds. organic-chemistry.org This provides a mild method to activate the aniline for coupling. Buchwald-Hartwig amination protocols could potentially be used for C-N bond formation, coupling the chloro-position with another amine.

Table 4: Potential Cross-Coupling Reactions

Reaction Coupling Partners Catalyst System (Example) Bond Formed
Suzuki Coupling Arylboronic acid Ni(COD)₂ / IMes·HCl C-C

Applications in Polymer and Material Science as a Monomer or Modifier

There is currently limited information available in the public domain regarding the specific use of 3-chloro-N-(2-methoxyethyl)aniline as a monomer or modifier in polymer and material science. However, anilines in general are used in the synthesis of polymers such as polyanilides and polyimides. The bifunctional nature of 3-chloro-N-(2-methoxyethyl)aniline (with its amine and chloro groups) could potentially allow it to be incorporated into polymer chains or used to modify existing polymers. The chloro-substituent could serve as a site for post-polymerization modification.

Conclusion and Future Research Directions

Summary of Current Research Advances

Research surrounding 3-chloro-N-(2-methoxyethyl)aniline has predominantly focused on its application as a key intermediate. Its structural features, namely the chloro-substituted aromatic ring and the N-(2-methoxyethyl) side chain, provide a unique combination of reactivity and functionality. The primary documented application of this compound is in the synthesis of pharmaceutical agents. For instance, it is a known precursor in the multi-step synthesis of certain therapeutic compounds, where its structure is incorporated to form part of the final drug molecule's core.

The synthesis of this aniline (B41778) derivative itself typically involves standard methodologies such as the reduction of a corresponding nitroaromatic compound or the N-alkylation of 3-chloroaniline (B41212). youtube.comsemanticscholar.org These methods, while effective, represent the bulk of the current research landscape, highlighting a focus on its production for specific synthetic targets rather than a broad exploration of its chemical potential.

Unexplored Reactivity and Synthetic Opportunities

Despite its use as a synthetic intermediate, the full reactive potential of 3-chloro-N-(2-methoxyethyl)aniline remains largely untapped. The interplay between the electron-withdrawing chloro group and the electron-donating amino group (albeit modulated by the methoxyethyl substituent) presents interesting possibilities for regioselective reactions on the aromatic ring. byjus.comchemistrysteps.com

Unexplored areas include:

Advanced Coupling Reactions: While fundamental N-alkylation is known, the application of this aniline in more sophisticated cross-coupling reactions, such as Buchwald-Hartwig or Chan-Lam aminations, to introduce diverse aryl or heteroaryl moieties is not extensively reported. galchimia.comorganic-chemistry.org Such reactions could lead to a rapid diversification of derivatives with potential applications in medicinal chemistry and materials science.

C-H Functionalization: The direct functionalization of the C-H bonds on the aromatic ring, guided by the existing substituents, offers a modern and atom-economical approach to generating novel analogs. nih.govacs.org Investigating regioselective C-H amination, arylation, or alkylation could bypass traditional multi-step synthetic sequences.

Reactions of the N-(2-methoxyethyl) Side Chain: The ether linkage in the side chain is generally considered stable. However, under specific conditions, it could potentially be cleaved or modified, offering another handle for structural elaboration. Furthermore, the nitrogen atom's reactivity could be modulated for participation in novel cyclization or annulation reactions. nih.gov

Potential for Novel Catalyst Development Utilizing 3-chloro-N-(2-methoxyethyl)aniline Derivatives

Aniline derivatives have found utility as ligands in the development of novel catalysts. researchgate.netnih.gov The N-(2-methoxyethyl) moiety in 3-chloro-N-(2-methoxyethyl)aniline is particularly interesting in this regard. The oxygen atom in the methoxyethyl group can act as a hemilabile coordinating atom, potentially forming a chelate with a metal center in conjunction with the aniline nitrogen.

Future research in this area could focus on:

Synthesis of Pincer-Type Ligands: Modification of the aromatic ring, for instance, through ortho-lithiation followed by reaction with phosphines or other coordinating groups, could lead to the formation of novel pincer-type ligands. These ligands are known to stabilize transition metal catalysts for a variety of transformations.

Asymmetric Catalysis: The development of chiral variants of 3-chloro-N-(2-methoxyethyl)aniline could lead to new classes of chiral ligands for asymmetric catalysis. numberanalytics.com This could be achieved by introducing chirality either in the N-alkyl side chain or by derivatizing the aromatic ring with a chiral auxiliary.

Future Directions in Computational Studies and Mechanistic Understanding

Computational chemistry can provide invaluable insights into the reactivity and properties of 3-chloro-N-(2-methoxyethyl)aniline, guiding future experimental work. nih.govmdpi.com

Key areas for computational investigation include:

Electronic Structure and Reactivity: Density Functional Theory (DFT) calculations can be employed to map the electron density of the molecule, predict the most reactive sites for electrophilic and nucleophilic attack, and rationalize the regioselectivity of reactions.

Mechanistic Studies: Computational modeling can elucidate the mechanisms of known and potential reactions involving this aniline. nih.gov For example, understanding the transition states and reaction pathways for novel C-H functionalization or coupling reactions can help in optimizing reaction conditions.

Spectroscopic Correlation: Predicting spectroscopic data (e.g., NMR, IR) and comparing it with experimental results can confirm the structures of new derivatives and provide a deeper understanding of their electronic properties.

Outlook for Integration into Advanced Organic Synthesis Strategies

The unique structural attributes of 3-chloro-N-(2-methoxyethyl)aniline make it a prime candidate for integration into modern and advanced synthetic strategies.

Future outlooks include:

Flow Chemistry: The development of continuous-flow processes for the synthesis and derivatization of this aniline could offer advantages in terms of safety, scalability, and efficiency, particularly for exothermic reactions like nitration or hazardous coupling reactions. acs.org

Domino and Multicomponent Reactions: Designing domino or multicomponent reactions that utilize the multiple reactive sites on 3-chloro-N-(2-methoxyethyl)aniline could enable the rapid assembly of complex molecular architectures from simple starting materials in a single pot. eurekalert.org

Late-Stage Functionalization: Given its presence in precursors to bioactive molecules, developing methods for the late-stage functionalization of 3-chloro-N-(2-methoxyethyl)aniline-containing scaffolds would be highly valuable for generating libraries of analogs for structure-activity relationship (SAR) studies. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.